Dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound belongs to the dihydropyridine class, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process often starts with the preparation of the dihydropyridine core, followed by the introduction of the methoxy and propoxyphenyl groups. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine core to a pyridine derivative.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce different substituents to the aromatic ring or the dihydropyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of substituted dihydropyridine compounds.
Scientific Research Applications
3,5-DIMETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and cardiovascular benefits.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known dihydropyridine compound with antihypertensive properties.
Felodipine: Similar in structure and function, used to treat high blood pressure.
Uniqueness
3,5-DIMETHYL 4-(3-METHOXY-4-PROPOXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique substituents, which may confer distinct biological activities and chemical properties compared to other dihydropyridine derivatives. Its specific methoxy and propoxyphenyl groups can influence its interaction with molecular targets, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
dimethyl 4-(3-methoxy-4-propoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H25NO6/c1-6-9-27-16-8-7-13(10-17(16)24-3)18-14(19(22)25-4)11-21(2)12-15(18)20(23)26-5/h7-8,10-12,18H,6,9H2,1-5H3 |
InChI Key |
SVNVDABOCRGTOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)OC |
Origin of Product |
United States |
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